

Technical Guide to Fenoverine-d8: Commercial Availability and Bioanalytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fenoverine-d8**, a deuterated analog of the antispasmodic agent Fenoverine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial suppliers, its application as an internal standard in bioanalytical assays, and the pharmacological context of its parent compound.

Introduction to Fenoverine and Fenoverine-d8

Fenoverine is a spasmolytic agent that exerts its effects by modulating calcium influx in smooth muscle cells. It is primarily indicated for the treatment of gastrointestinal spasms and irritable bowel syndrome (IBS). **Fenoverine-d8** is a stable isotope-labeled version of Fenoverine, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry, as it is chemically identical to the analyte but has a distinct mass. The use of deuterated internal standards is considered the gold standard in LC-MS bioanalysis for its ability to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the data.[1][2][3]

Commercial Suppliers and Availability

Fenoverine-d8 is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key



information from prominent suppliers.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Availability
MedChemEx press	HY-107349S	C26H17D8N3O 3S	467.61	>98%	In Stock
GlpBio	GC15438	C26H17D8N3O 3S	467.61	>98%	In Stock
Simson Pharma	Not specified	C ₂₆ H ₂₅ N ₃ O ₃ S (unlabeled)	459.56 (unlabeled)	Custom Synthesis	Inquire
Fisher Scientific	5000240674 (via MedChemEx press)	Not specified	Not specified	Not specified	In Stock

Note: Product specifications and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

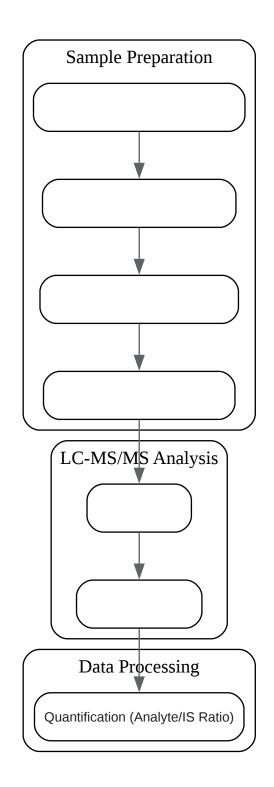
Application of Fenoverine-d8 in Bioanalytical Methods

Fenoverine-d8 is primarily utilized as an internal standard (IS) in the quantitative analysis of Fenoverine in biological matrices such as plasma, serum, and urine, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for accurate correction of variations in sample preparation, injection volume, and matrix effects.[3][4]

General Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of Fenoverine using **Fenoverine-d8** as an internal standard.





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Bioanalytical Workflow using Fenoverine-d8 IS.

Detailed Experimental Protocol



The following is a representative, generalized protocol for the LC-MS/MS analysis of Fenoverine in a biological matrix using **Fenoverine-d8** as an internal standard. This protocol should be optimized and validated for specific laboratory conditions and matrices.

- 1. Sample Preparation (Protein Precipitation PPT)
- To 100 μL of the biological sample (e.g., plasma), add a known and consistent amount of Fenoverine-d8 solution (the internal standard).
- Add 300 μL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
- 2. Liquid Chromatography Conditions (Illustrative)
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometry Conditions (Illustrative)
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for this class of compounds.



 Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

MRM Transitions:

- Fenoverine: The precursor ion (Q1) would be the protonated molecule [M+H]+, and the product ion (Q3) would be a characteristic fragment ion. These would need to be determined empirically.
- **Fenoverine-d8**: The precursor ion (Q1) would be [M+8+H]+, and the product ion (Q3) would ideally be the same fragment as the unlabeled compound, or a corresponding deuterated fragment.

4. Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

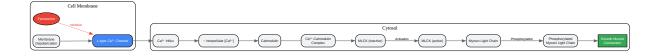
- Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
- Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
- Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
- Recovery: The efficiency of the extraction process.
- Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.
- Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Mechanism of Action of Fenoverine: Signaling Pathway



Fenoverine acts as a smooth muscle relaxant by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels.[5] This reduction in intracellular calcium concentration interferes with the signaling cascade that leads to muscle contraction.

The following diagram illustrates the signaling pathway for smooth muscle contraction and the point of inhibition by Fenoverine.



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Fenoverine's Inhibition of Smooth Muscle Contraction.

In this pathway, membrane depolarization opens L-type calcium channels, leading to an influx of Ca²⁺. This increased intracellular Ca²⁺ binds to calmodulin, activating myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, which enables the interaction between actin and myosin, resulting in smooth muscle contraction.[5][6] Fenoverine's blockade of the L-type calcium channels prevents this cascade from being initiated, thus leading to muscle relaxation.

Conclusion

Fenoverine-d8 is a critical tool for researchers and drug development professionals engaged in the pharmacokinetic and bioanalytical studies of Fenoverine. Its commercial availability from specialized suppliers facilitates its use as a reliable internal standard in LC-MS/MS assays. The detailed understanding of its application in a validated bioanalytical workflow, coupled with the knowledge of the pharmacological mechanism of its parent compound, provides a solid foundation for its effective use in research and development.



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